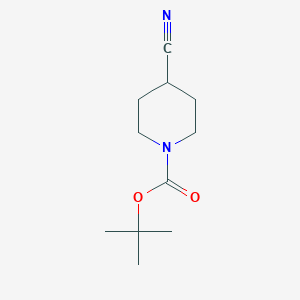

1-Boc-4-cyanopiperidine

Description

Properties

IUPAC Name |

tert-butyl 4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQADQTBQNVARAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363890 | |

| Record name | 1-Boc-4-cyanopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91419-52-2 | |

| Record name | 1-Boc-4-cyanopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-cyanopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Boc-4-cyanopiperidine: A Technical Guide to a Cornerstone Synthetic Building Block

Abstract

This technical guide provides an in-depth examination of 1-Boc-4-cyanopiperidine (CAS No: 91419-52-2), a pivotal intermediate in modern medicinal chemistry and pharmaceutical development. We will explore its fundamental physicochemical properties, detail robust synthetic methodologies, analyze its chemical reactivity, and highlight its critical applications in the synthesis of complex active pharmaceutical ingredients (APIs). This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the strategic utilization of this versatile molecular scaffold.

Introduction: The Strategic Importance of this compound

In the landscape of pharmaceutical synthesis, the piperidine ring is a ubiquitous and highly valued scaffold, present in a multitude of biologically active molecules.[1] this compound has emerged as a preeminent building block for introducing this moiety, offering a unique combination of stability and versatile reactivity.[2][3] Its structure features a piperidine core functionalized with a cyano group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen.[2]

This specific arrangement provides two key strategic advantages:

-

The Boc Protecting Group: This group is stable under a wide range of reaction conditions but can be readily and selectively removed under mild acidic conditions. This orthogonality is crucial for complex, multi-step syntheses, allowing chemists to perform modifications elsewhere on a molecule without affecting the piperidine nitrogen.[1][2]

-

The Cyano Functional Group: The nitrile moiety is a remarkably versatile chemical handle. It can be transformed into a variety of other functional groups, including primary amines, carboxylic acids, amides, and tetrazoles, providing numerous pathways for molecular elaboration and diversification.[1][4]

Consequently, this compound is a critical intermediate in the development of novel therapeutics for a range of conditions, including neurological disorders, cancer, and inflammatory diseases.[2][4]

Physicochemical & Spectroscopic Properties

This compound is typically a white to off-white crystalline solid at room temperature.[3][5] Its key physical and chemical properties are summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 91419-52-2 | [2][6] |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [4][7] |

| Molecular Weight | 210.27 g/mol | [4][7] |

| Appearance | White to off-white crystalline powder | [3][8] |

| Melting Point | 60-64 °C | [3][8] |

| Boiling Point | 325.3 ± 35.0 °C (Predicted) | [8][9] |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [8][9] |

| Solubility | Soluble in Chloroform | [8][9] |

| XLogP3 | 1.3 | [10] |

| Topological Polar Surface Area | 53.3 Ų | [10] |

Standard spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy are routinely used to confirm the identity and purity of the compound.[11][12]

Synthesis Methodologies: Pathways to a Key Intermediate

Several reliable methods exist for the synthesis of this compound. The choice of route often depends on the availability of starting materials, scalability, and desired purity.

Diagram: Major Synthetic Routes to this compound

Caption: Overview of common synthetic strategies for this compound.

Protocol 3.1: Synthesis via Boc Protection of 4-Cyanopiperidine

This is one of the most direct and widely used methods, valued for its simplicity and high yield. The causality is straightforward: the nucleophilic secondary amine of 4-cyanopiperidine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O), leading to the protected product.

Step-by-Step Methodology: [13]

-

Dissolve 4-cyanopiperidine (1.0 eq) in dichloromethane (CH₂Cl₂) in a suitable reaction vessel.

-

Prepare a separate solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in CH₂Cl₂.

-

Add the Boc₂O solution dropwise to the stirred 4-cyanopiperidine solution at room temperature.

-

Continue stirring the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Dissolve the residual oil in ethyl acetate and wash sequentially with a cold, dilute aqueous solution of potassium bisulfate (KHSO₄) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification via recrystallization or flash chromatography typically yields this compound as a white solid.

Protocol 3.2: Synthesis via Dehydration of Amides or Oximes

This approach begins with a precursor already containing the Boc-protected piperidine ring, such as tert-butyl 4-carbamoylpiperidine-1-carboxylate (the corresponding amide) or its oxime derivative.[7][8] The core of this method is the removal of a water molecule to form the nitrile.

Step-by-Step Methodology (Amide Dehydration): [8][10]

-

To a solution of tert-butyl 4-carbamoylpiperidine-1-carboxylate (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in ethyl acetate (EtOAc) at room temperature, add a dehydrating agent like XtalFluor-E (1.1 eq) or phosphorus oxychloride (POCl₃) portionwise.

-

Stir the resulting solution at room temperature for 1-2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium carbonate (Na₂CO₃).

-

Extract the aqueous layer with dichloromethane (CH₂Cl₂).

-

Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Concentrate the solution under vacuum to afford the crude nitrile, which can be purified by flash chromatography if necessary.

Protocol 3.3: Synthesis via Oxidative Cyanation

This modern catalytic approach generates the nitrile directly from the corresponding aldehyde, N-Boc-4-piperidinecarboxaldehyde.[4][7] It often proceeds via a radical-mediated mechanism.

Step-by-Step Methodology: [4][10]

-

Charge a reaction flask with acetonitrile, 1,1,1,3,3,3-hexamethyldisilazane (HMDS), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, radical initiator), potassium hexafluorophosphate (KPF₆), and tert-butyl nitrite (TBN).

-

Replace the air in the flask with an oxygen atmosphere.

-

Heat the mixture to approximately 30 °C.

-

Slowly add N-Boc-4-piperidinecarboxaldehyde over several hours.

-

After the addition is complete, stir the reaction mixture with a sodium thiosulfate solution to quench.

-

Extract the product with an organic solvent like ether.

-

Separate the organic layer, remove the solvent under reduced pressure, and purify the residue by column chromatography to yield the final product. This method can achieve yields of 70-73%.[7][10]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the distinct and predictable reactivity of its two primary functional groups. This allows for sequential or orthogonal chemical modifications, making it an ideal scaffold for building molecular complexity.

Diagram: Key Transformations of this compound

Caption: Key synthetic transformations enabled by the functional groups of the molecule.

Reactions Involving the Cyano Group

The nitrile is a linchpin for introducing diverse functionalities.

-

Reduction to Primary Amine: The cyano group can be readily reduced to an aminomethyl group (-CH₂NH₂). This transformation is fundamental for introducing a basic nitrogen center, often crucial for receptor binding or improving solubility.

-

Causality & Reagents: Strong hydride reagents like Lithium Aluminum Hydride (LAH) are effective for this conversion. The choice of solvent (e.g., THF, diethyl ether) and reaction temperature is critical to control reactivity and prevent side reactions.[10] This opens the door to synthesizing aminomethylated piperidines.[8]

-

-

Hydrolysis to Carboxylic Acid/Amide: The nitrile can be hydrolyzed under either acidic or basic conditions.[14]

-

Full Hydrolysis (Carboxylic Acid): Heating the nitrile under reflux with a strong acid (e.g., HCl) or a strong base (e.g., NaOH) will convert it to the corresponding carboxylic acid (N-Boc-piperidine-4-carboxylic acid).[14] This is a common step in the synthesis of piperidinecarboxylic acids.[8]

-

Partial Hydrolysis (Amide): Under carefully controlled conditions, often using specific catalysts or milder reagents, the hydrolysis can be stopped at the primary amide stage (N-Boc-piperidine-4-carboxamide).[15] This transformation is particularly relevant as the amide itself is a key functional group in many drug molecules.

-

-

Nucleophilic Addition: The electrophilic carbon of the nitrile is susceptible to attack by organometallic nucleophiles, such as Grignard reagents or organolithiums, which can be used to form ketones after hydrolysis of the intermediate imine.[8]

Reactions Involving the Boc Group

The Boc group's primary role is protection, and its removal is a key synthetic step.

-

Deprotection: The tert-butoxycarbonyl group is labile under mild acidic conditions.

-

Causality & Reagents: Reagents such as trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate efficiently cleave the Boc group.[1][2] This reaction proceeds via the formation of a stable tert-butyl cation. The result is the free secondary amine (4-cyanopiperidine), which is then available for a wide range of subsequent reactions, including N-alkylation, acylation, arylation (e.g., Buchwald-Hartwig coupling), or reductive amination.

-

Applications in Drug Discovery and Development

This compound is not merely a chemical curiosity; it is a workhorse intermediate that serves as a foundational component in the synthesis of numerous APIs.[2] Its incorporation into synthetic pathways can lead to the development of novel analgesics, anti-inflammatory agents, and compounds targeting central nervous system disorders.[2]

Key Therapeutic Areas & Targets:

-

Protein Kinase Inhibitors: Used as a reactant in the synthesis of inhibitors for targets like Protein Kinase B (Akt), which are crucial in cancer cell signaling pathways.[8][9]

-

Glycine Transporter 1 (GlyT1) Inhibitors: Serves as a key precursor for heteroaryl-substituted piperidine derivatives that modulate glycine levels in the brain, with applications in treating schizophrenia and other CNS disorders.[4][8]

-

Cannabinoid Receptor (CB2) Inhibitors: The scaffold is used in the development of selective CB2 receptor inhibitors, which have potential as anti-inflammatory and analgesic agents without the psychoactive effects of CB1 agonists.[8]

-

Dipeptidyl Peptidase 4 (DPP-4) Inhibitors: While the core structure is often a cyanopyrrolidine, the synthetic principles and the importance of the cyano-heterocycle motif are highly relevant, as seen in drugs for type 2 diabetes.[16]

The piperidine ring introduced by this building block often improves the pharmacokinetic properties of a drug candidate, such as its solubility, metabolic stability, and ability to cross the blood-brain barrier.[17]

Safety and Handling

As a moderately hazardous chemical, proper handling of this compound is essential.[5]

-

Hazards: The compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[10][18] A significant, inherent risk is associated with the cyano functionality, which can release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or through thermal decomposition.[5]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated area, preferably within a chemical fume hood.[19] Wear suitable protective clothing, chemical-impermeable gloves, and safety glasses or goggles.[19][20]

-

Handling Precautions: Avoid the formation of dust and aerosols.[19][21] Keep away from sources of ignition and prevent fire caused by electrostatic discharge.[19]

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[18][19]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[18][19]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[18][19]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[18][19]

-

Conclusion

This compound is a testament to the power of strategic molecular design. Its dual-functionality, combining a stable yet readily removable protecting group with a highly versatile synthetic handle, establishes it as an indispensable tool in the arsenal of the modern medicinal and synthetic chemist. Its predictable reactivity and central role in constructing the privileged piperidine scaffold ensure its continued and widespread application in the pursuit of novel and effective therapeutics. Understanding its properties, synthesis, and reactivity is fundamental for any scientist engaged in the fields of drug discovery and fine chemical synthesis.

References

- The Role of this compound in Modern Pharmaceutical Synthesis. (2026). Self-hosted.

- This compound | 91419-52-2. ChemicalBook.

- This compound synthesis. ChemicalBook.

- This compound 91419-52-2 wiki. Guidechem.

- Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. PrepChem.com.

- The Chemistry of this compound: A Vers

- Buy this compound | 91419-52-2. Smolecule.

- Chemical Safety Data Sheet MSDS / SDS - 1-BOC-4-(4'-CYANOPHENYL)PIPERIDINE. ChemicalBook.

- 1-N-Boc-4-cyanopiperidine [91419-52-2]. King-Pharm.

- 91419-52-2, this compound Formula. ECHEMI.

- 1-tert-Butoxycarbonyl-4-cyanopiperidine. Chem-Impex.

- 91419-52-2 | this compound. Synthonix, Inc.

- This compound. Five Chongqing Chemdad Co., Ltd.

- This compound. ChemBK.

- This compound SDS, 91419-52-2 Safety D

- Safety D

- SAFETY D

- SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University.

- Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid c

- 1-Boc-piperidine(75844-69-8) 1H NMR spectrum. ChemicalBook.

- N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery. Benchchem.

- The Hydrolysis of Nitriles. Chemistry LibreTexts.

- Selective hydrolysis of nitriles to amides.

- Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Medi

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy this compound | 91419-52-2 [smolecule.com]

- 5. Page loading... [guidechem.com]

- 6. Synthonix, Inc > 91419-52-2 | this compound [synthonix.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 91419-52-2 [chemicalbook.com]

- 9. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. echemi.com [echemi.com]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. bcc.bas.bg [bcc.bas.bg]

- 13. prepchem.com [prepchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. echemi.com [echemi.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

- 21. peptide.com [peptide.com]

The Cornerstone of Modern Medicinal Chemistry: An In-depth Guide to 1-Boc-4-cyanopiperidine

Abstract

1-Boc-4-cyanopiperidine (tert-butyl 4-cyanopiperidine-1-carboxylate) has emerged as a preeminent building block in contemporary drug discovery and development. Its unique bifunctional nature, combining a stable, acid-labile Boc-protected amine with a versatile cyano group on a privileged piperidine scaffold, offers medicinal chemists a powerful tool for constructing complex molecular architectures. This technical guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it explores its critical role as a key intermediate in the synthesis of a new generation of therapeutics, including kinase inhibitors and modulators of G-protein coupled receptors (GPCRs), equipping researchers and drug development professionals with the foundational knowledge to leverage this versatile synthon in their programs.

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of pharmaceutical synthesis, the piperidine ring is a ubiquitous and highly valued structural motif, present in a vast number of biologically active molecules and approved drugs.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold for optimizing drug-receptor interactions. This compound, CAS 91419-52-2, has risen to prominence as a particularly strategic derivative of this scaffold.[2]

The molecule's design is elegantly simple yet synthetically powerful. The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a robust protecting group, stable to a wide range of reaction conditions but readily removable under mild acidic treatment.[2] This allows for precise, multi-step syntheses where the piperidine nitrogen's reactivity can be unveiled at the desired moment.[1] Concurrently, the cyano moiety at the 4-position is a versatile chemical handle that can be transformed into a variety of other critical functional groups, including primary amines, carboxylic acids, and tetrazoles.[1] This dual functionality makes this compound a cornerstone intermediate for building diverse compound libraries and for the convergent synthesis of complex Active Pharmaceutical Ingredients (APIs).[3]

Physicochemical Properties & Structural Elucidation

This compound is typically encountered as a white to off-white crystalline powder, a stable solid form that is convenient for laboratory handling and storage.[4] Its key physicochemical properties are summarized in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 91419-52-2 | [5] |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [5] |

| Molecular Weight | 210.27 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 60-63 °C | [4] |

| Boiling Point | 325.3 ± 35.0 °C (Predicted) | [4] |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Chloroform | [4] |

Structural Confirmation: The identity and purity of this compound are routinely confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum would characteristically show a large singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. The piperidine ring protons would appear as multiplets in the aliphatic region, typically between 1.6 and 3.7 ppm. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) are typically shifted downfield due to the electron-withdrawing effect of the carbamate group.

-

¹³C NMR: The carbon spectrum is distinguished by several key signals: the quaternary carbon of the tert-butyl group around 80 ppm, the methyl carbons of the tert-butyl group near 28 ppm, and the carbonyl carbon of the Boc group around 155 ppm. The nitrile carbon (C≡N) signal appears characteristically in the 120-125 ppm range.[6]

-

IR Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A sharp, strong absorption peak is expected in the range of 2260-2220 cm⁻¹ for the nitrile (C≡N) stretch. The carbonyl (C=O) of the Boc protecting group will exhibit a strong absorption band around 1690 cm⁻¹.

-

Mass Spectrometry: The exact mass can be confirmed by high-resolution mass spectrometry. A common fragmentation pattern involves the loss of the tert-butyl group or isobutylene from the Boc moiety, leading to characteristic fragment ions.

Synthesis and Manufacturing

The most prevalent and industrially scalable synthesis of this compound involves the direct protection of the commercially available 4-cyanopiperidine. The causality behind this choice is clear: it is a highly efficient, single-step transformation that leverages readily available starting materials.

Protocol: N-Boc Protection of 4-Cyanopiperidine[7]

This protocol is a self-validating system; successful completion yields a product with a distinct melting point and spectral characteristics that confirm its identity, while incomplete reaction is easily detected by TLC or ¹H NMR (presence of starting material).

-

Reaction Setup: A solution of 4-cyanopiperidine (1.0 eq) is prepared in a suitable aprotic solvent, typically dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath to 0°C.

-

Rationale: Dichloromethane is an excellent solvent for both reactants and does not participate in the reaction. Cooling the reaction mixture helps to control the initial exotherm upon addition of the Boc anhydride.

-

-

Reagent Addition: A solution of di-tert-butyl dicarbonate (Boc₂O, ~1.1 eq) in CH₂Cl₂ is added dropwise to the stirred solution of 4-cyanopiperidine.

-

Rationale: Boc anhydride is the standard reagent for introducing the Boc protecting group. A slight excess ensures the complete consumption of the starting amine. Dropwise addition prevents a rapid temperature increase.

-

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for approximately 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting 4-cyanopiperidine spot is no longer visible.

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate. The organic solution is washed sequentially with a mild acidic solution (e.g., ice-cold 0.1M KHSO₄), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine.[7]

-

Rationale: The acidic wash removes any unreacted amine and base impurities. The bicarbonate wash removes any acidic byproducts. The brine wash helps to remove residual water from the organic layer.

-

-

Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product. The resulting solid, 1-tert-butyloxycarbonyl-4-cyanopiperidine, can be further purified by recrystallization if necessary.[7]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its two key functional groups.

The Boc Protecting Group: A Gateway to N-Functionalization

The Boc group provides a crucial element of control. It is stable to a wide range of nucleophilic, basic, and reductive conditions, allowing for extensive modification of the cyano group without affecting the piperidine nitrogen. When desired, it can be cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane, to liberate the secondary amine for subsequent reactions like alkylation, acylation, or sulfonylation.[2]

The Cyano Group: A Versatile Chemical Hub

The nitrile functional group is a linchpin for molecular diversification. It can be readily transformed into other functionalities essential for drug design, most notably the aminomethyl group.[1]

Protocol: Catalytic Reduction of the Nitrile to a Primary Amine [8]

The reduction of the nitrile to a primary amine is arguably its most important transformation, creating a key linker for attaching further pharmacophoric elements. While strong hydrides like lithium aluminum hydride (LiAlH₄) are effective, catalytic methods are often preferred for their milder conditions and improved functional group tolerance.

-

Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) and a catalytic amount of Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, e.g., 0.2 eq) in a protic solvent like methanol.

-

Rationale: Methanol is an appropriate solvent for both the substrate and the borohydride reagent. The nickel salt is the catalyst precursor.

-

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄, multiple equivalents, e.g., 10 eq) portion-wise to the stirred solution. The reaction is often accompanied by gas evolution and a color change to black as the nickel boride catalyst forms in situ.

-

Rationale: The combination of NiCl₂ and NaBH₄ generates a nickel boride species that is the active catalyst for nitrile reduction. The large excess of NaBH₄ is required to drive the reduction to completion. Portion-wise addition is critical to control the vigorous reaction.[8]

-

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS until the starting nitrile is consumed.

-

Workup and Isolation: Carefully quench the reaction with water. Filter the mixture to remove the nickel boride catalyst. Concentrate the filtrate to remove the methanol. The resulting aqueous residue can then be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to afford tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.

Applications in Drug Discovery and Development

This compound is a foundational component in the synthesis of numerous APIs and clinical candidates across multiple therapeutic areas. Its structure is frequently found at the core of inhibitors targeting kinases and GPCRs.[4][9]

Janus Kinase (JAK) Inhibitors

While many synthetic routes to JAK inhibitors like Tofacitinib exist, the core (aminomethyl)piperidine structure is a key pharmacophore. The synthesis of this moiety often relies on intermediates derived from precursors like this compound. The reduction of the cyano group to the aminomethyl group, as described previously, provides the crucial primary amine handle. This amine can then be further functionalized, for example, by reaction with a pyrimidine core, to build the final drug molecule.[10][11]

Glycine Transporter 1 (GlyT1) Inhibitors

This compound is a documented reactant for the synthesis of GlyT1 inhibitors, which are investigated for treating central nervous system disorders like schizophrenia.[4][12] In these syntheses, the piperidine ring is often arylated at the 4-position, adjacent to the cyano group. For instance, a key intermediate, tert-butyl 4-(3-bromopyridin-2-yl)-4-cyanopiperidine-1-carboxylate, is formed as a precursor to a range of heteroaryl-substituted piperidine derivatives with potent GlyT1 inhibitory activity.[12]

Other Therapeutic Targets

The utility of this building block extends to numerous other target classes:

-

Protein Kinase B (Akt) Inhibitors: The piperidine scaffold is integral to many ATP-competitive inhibitors of Akt, a key target in oncology.[4]

-

Cannabinoid Receptor 2 (CB2) Antagonists: It serves as a reactant for creating scaffolds for CB2 receptor antagonists, which have potential in treating inflammatory conditions and pain.[9]

Safety, Handling, and Storage

As a professional-grade laboratory chemical, this compound requires careful handling.

-

Hazards: The compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[5] Due to the nitrile group, there is a potential risk of releasing toxic hydrogen cyanide gas under strongly acidic conditions or upon combustion.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is often between 2-8°C to ensure long-term stability.[4]

Conclusion

This compound is more than just a chemical intermediate; it is a critical enabler of pharmaceutical innovation. Its robust design, featuring a protected nitrogen and a versatile cyano group on a privileged piperidine scaffold, provides an efficient and reliable platform for the synthesis of complex drug candidates. The straightforward protocols for its synthesis and subsequent functionalization, particularly the reduction of the nitrile to the aminomethyl group, underscore its value to medicinal chemists. As researchers continue to explore challenging biological targets, the strategic application of foundational building blocks like this compound will remain essential for the discovery and development of the next generation of medicines.

References

- Process for the Preparation of Tofacitinib and Intermediates.

- Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride.

- Tofacitinib citrate intermediate and preparation method and application thereof.

-

Tofacitinib synthesis. University of Nebraska-Lincoln Digital Commons. [Link]

-

Tofacitinib Synthesis – An Asymmetric Challenge. ResearchGate. [Link]

-

The Chemistry of this compound: A Versatile Building Block. Quantum Zeitgeist. [Link]

-

The Role of this compound in Modern Pharmaceutical Synthesis. Sooq. [Link]

-

Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. PrepChem.com. [Link]

-

tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate. MySkinRecipes. [Link]

-

Supporting Information. Royal Society of Chemistry. [Link]

-

The Role of this compound in Modern Pharmaceutical Synthesis. Sooq. [Link]

-

A Generic Approach for the Catalytic Reduction of Nitriles. SciSpace. [Link]

-

Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

-

Tert-butyl 4-cyanopiperidine-1-carboxylate (C11H18N2O2). PubChemLite. [Link]

-

Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443. National Institutes of Health. [Link]

- Method for synthesizing 1-boc-4-aminopiperidine.

-

tert-Butyl 4-cyanopiperidine-1-carboxylate. Amerigo Scientific. [Link]

-

CAS No : 91419-52-2 | Product Name : tert-Butyl 4-cyanopiperidine-1-carboxylate. Pharmaffiliates. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

This compound. Chongqing Chemdad Co., Ltd. [Link]

- Method for preparing 4-cyanopiperidine hydrochloride.

-

1-Boc-4-AP. Wikipedia. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 4. This compound | 91419-52-2 [chemicalbook.com]

- 5. Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. prepchem.com [prepchem.com]

- 8. scispace.com [scispace.com]

- 9. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. research.unl.pt [research.unl.pt]

- 11. researchgate.net [researchgate.net]

- 12. Buy this compound | 91419-52-2 [smolecule.com]

The Strategic Utility of tert-butyl 4-cyanopiperidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

Abstract

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. tert-butyl 4-cyanopiperidine-1-carboxylate has emerged as a preeminent building block, valued for its inherent structural features that offer a blend of stability and versatile reactivity. This technical guide delves into the core utility of this compound, moving beyond a superficial overview to provide drug development professionals with an in-depth understanding of its strategic applications. We will explore the chemical logic behind its use, detail key synthetic transformations with validated protocols, and illustrate its role in the synthesis of clinically relevant kinase and transporter inhibitors. This document serves as a practical resource for researchers aiming to leverage this versatile intermediate for the accelerated discovery of novel therapeutics.

Introduction: Unpacking the Molecular Value Proposition

tert-butyl 4-cyanopiperidine-1-carboxylate (CAS RN: 91419-52-2) is a heterocyclic compound featuring a piperidine scaffold, a common motif in a vast number of biologically active molecules and approved drugs.[1] Its value in drug discovery is not as an active pharmaceutical ingredient (API) itself, but as a sophisticated synthetic intermediate.[2][3] The strategic importance of this molecule is rooted in three key structural features:

-

The Piperidine Ring: A saturated nitrogen-containing heterocycle that is a privileged structure in medicinal chemistry. It often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to form key interactions with biological targets.

-

The tert-butoxycarbonyl (Boc) Protecting Group: This bulky carbamate protects the piperidine nitrogen, rendering it unreactive under a wide range of synthetic conditions. Its key advantage is its stability and the ability to be removed under mild acidic conditions, allowing for late-stage functionalization of the nitrogen.

-

The 4-Cyano Group: A versatile and reactive functional group. It serves as a linchpin for a variety of chemical transformations, enabling the introduction of diverse pharmacophoric elements. The electron-withdrawing nature of the nitrile also influences the reactivity of the adjacent C-H bonds.

This guide will dissect the "mechanism of action" of this compound from a synthetic chemistry perspective—elucidating how its structure is mechanistically exploited to build potent and selective drug candidates.

Core Synthetic Strategy: A Tale of Two Moieties

The synthetic utility of tert-butyl 4-cyanopiperidine-1-carboxylate is best understood as a two-pronged strategic approach: manipulation of the cyano-bearing carbon and, subsequently, deprotection and functionalization of the piperidine nitrogen.

The Logic of Protection and Deprotection

The Boc group provides essential control during multi-step syntheses. By masking the nucleophilic piperidine nitrogen, it prevents unwanted side reactions while transformations are carried out elsewhere on the molecule.

Diagram: The Boc Protection/Deprotection Cycle

Caption: The Boc group as a reversible shield for the piperidine nitrogen.

The removal of the Boc group is typically a high-yield, straightforward process, often accomplished with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or with hydrochloric acid in dioxane. This robust and predictable deprotection step is crucial for revealing the piperidine nitrogen at the desired stage of the synthesis, allowing for subsequent reactions such as alkylation or acylation.

The Cyano Group: A Hub of Chemical Transformation

The true synthetic power of this building block lies in the versatility of the cyano group. It can be transformed into a variety of other functional groups, each opening up new avenues for molecular elaboration and interaction with biological targets.

Diagram: Key Transformations of the Cyano Group

Caption: The cyano group as a precursor to diverse functional moieties.

The three primary transformations are:

-

Reduction to a Primary Amine: This introduces a basic aminomethyl group, which can serve as a key hydrogen bond donor or a point for further derivatization.

-

Hydrolysis to a Carboxylic Acid: This provides a crucial acidic handle for forming amide bonds or acting as a hydrogen bond acceptor.

-

α-Alkylation: The carbon atom adjacent to the cyano group can be deprotonated with a strong base to form a carbanion, which can then be alkylated, allowing for the construction of quaternary centers.

Case Study 1: Synthesis of Protein Kinase B (Akt) Inhibitors

Protein Kinase B (Akt) is a critical node in cell signaling pathways that regulate growth and survival, and its deregulation is common in many cancers.[4] tert-butyl 4-cyanopiperidine-1-carboxylate serves as a key starting material for a class of potent and selective Akt inhibitors: 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides.[2][4]

The synthesis leverages the ability to perform α-alkylation on the cyano-bearing carbon.

Synthetic Pathway to Akt Inhibitor Precursors

The core strategy involves the deprotonation of the 4-position of the piperidine ring, followed by quenching with an electrophile (an alkyl halide) to introduce a lipophilic side chain. This side chain is crucial for achieving high potency and selectivity for the kinase target.

Diagram: Synthetic Workflow for Akt Inhibitor Precursor

Caption: Stepwise construction of an Akt inhibitor precursor.

Experimental Protocol: α-Alkylation

The following protocol is adapted from the literature and demonstrates the causality behind the experimental choices.[2]

Objective: To synthesize tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate derivatives.

| Step | Procedure | Scientific Rationale & Causality |

| 1 | To a solution of diisopropylamine (iPr₂NH, 1.15 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (n-BuLi, 1.15 eq) dropwise. | This forms lithium diisopropylamide (LDA) in situ. LDA is a strong, non-nucleophilic base, ideal for deprotonating the α-carbon without attacking the cyano or ester groups. The low temperature (-78 °C) is critical to prevent side reactions and ensure kinetic control. |

| 2 | After 10 minutes, add a solution of tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous THF. Stir the mixture at -78 °C for 1 hour. | The starting material is added slowly to the pre-formed LDA to ensure complete and rapid deprotonation, forming the desired carbanion intermediate. The 1-hour stir time allows for the complete formation of the anion. |

| 3 | Add the desired alkylating agent, such as 1-(bromomethyl)-4-tert-butylbenzene (1.2 eq), to the reaction mixture. | The electrophilic benzyl bromide reacts with the nucleophilic carbanion in an SN2 reaction to form the new carbon-carbon bond at the 4-position. A slight excess of the alkylating agent ensures the reaction goes to completion. |

| 4 | Allow the reaction to warm to room temperature and stir for 15 hours. | The reaction is warmed to room temperature to provide sufficient thermal energy to overcome the activation barrier for the SN2 reaction. The extended reaction time ensures high conversion. |

| 5 | Quench the reaction with water and perform a standard aqueous workup with an organic solvent (e.g., diethyl ether). | Water is added to quench any remaining reactive species (e.g., LDA or unreacted carbanion). The product is then extracted into an organic layer for isolation. |

| 6 | Purify the product by recrystallization or column chromatography. | Purification removes unreacted starting materials, by-products, and reagents to yield the desired α-alkylated product with high purity. |

This resulting intermediate, tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate, is then further elaborated through hydrolysis of the nitrile to a carboxylic acid, subsequent amidation, and final coupling with the pyrimidine core to yield the final, potent Akt inhibitors.[4]

Case Study 2: Synthesis of Glycine Transporter 1 (GlyT1) Inhibitors

Glycine Transporter 1 (GlyT1) inhibitors are a promising therapeutic strategy for schizophrenia by modulating glutamatergic neurotransmission.[2] tert-butyl 4-cyanopiperidine-1-carboxylate is a key building block for a series of potent heteroaryl-substituted piperidine GlyT1 inhibitors.

Synthetic Pathway to GlyT1 Inhibitor Intermediate

In this application, the core transformation is again an α-alkylation, this time with a heteroaryl halide.

Objective: To synthesize tert-butyl 4-(3-bromopyridin-2-yl)-4-cyanopiperidine-1-carboxylate, a key intermediate for GlyT1 inhibitors.[2]

| Step | Procedure | Scientific Rationale & Causality |

| 1 | Generate LDA in situ from diisopropylamine and n-BuLi in THF at -78 °C as described in the Akt inhibitor protocol. | The same principle of using a strong, non-nucleophilic base under cryogenic conditions applies here to generate the required piperidine carbanion. |

| 2 | Add tert-butyl 4-cyanopiperidine-1-carboxylate to the LDA solution and stir for 1 hour at -78 °C. | This ensures the complete formation of the nucleophilic species prior to the addition of the electrophile. |

| 3 | Add a solution of 2,3-dibromopyridine (1.1 eq) in anhydrous THF. | 2,3-dibromopyridine serves as the electrophile. The bromine at the 2-position is more susceptible to nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen. |

| 4 | Stir the reaction at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. | The initial low-temperature reaction allows for controlled addition. Warming to room temperature provides the energy needed for the substitution reaction to proceed to completion. |

| 5 | Perform an aqueous workup and purify by column chromatography. | Standard isolation and purification procedures are used to obtain the desired heteroaryl-substituted intermediate. |

This intermediate then undergoes further transformations, including deprotection and modification of the bromo- and cyano- groups, to generate a library of GlyT1 inhibitors for structure-activity relationship (SAR) studies.[2]

Conclusion: A Foundational Tool for Drug Discovery

tert-butyl 4-cyanopiperidine-1-carboxylate is more than a simple chemical; it is a testament to the power of strategic molecular design. Its "mechanism of action" is one of synthetic enablement, providing a robust and reliable platform for the construction of complex and diverse molecular entities. The combination of a stable, yet readily cleavable, protecting group with a versatile and highly reactive cyano handle on a privileged piperidine scaffold makes it an indispensable tool for medicinal chemists. The protocols and strategies outlined in this guide demonstrate its proven utility in the synthesis of high-value therapeutic candidates, solidifying its position as a cornerstone intermediate in the modern drug discovery arsenal. By understanding the chemical principles that govern its reactivity, researchers can continue to unlock its potential in the quest for novel medicines.

References

-

McHardy, T., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239–2249. Available at: [Link]

-

Pharmaffiliates. tert-Butyl 4-cyanopiperidine-1-carboxylate. Available at: [Link]

-

PrepChem.com. Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. Available at: [Link]

- Google Patents. (2017). Method for preparing 4-cyanopiperidine hydrochloride.

-

PubChem. 4-((tert-Butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid. Available at: [Link]

-

ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available at: [Link]

-

CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. Available at: [Link]

-

PubChemLite. Tert-butyl 4-cyanopiperidine-1-carboxylate (C11H18N2O2). Available at: [Link]

Sources

An In-Depth Technical Guide to N-Boc-4-cyanopiperidine (CAS 91419-52-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-4-cyanopiperidine, a piperidine derivative featuring a strategically placed cyano group and a Boc-protected amine, stands as a cornerstone in modern medicinal chemistry. Its unique structural arrangement provides a versatile scaffold for constructing complex molecular architectures, making it an indispensable intermediate in the synthesis of a multitude of Active Pharmaceutical Ingredients (APIs).[1] This guide offers a comprehensive exploration of N-Boc-4-cyanopiperidine, detailing its physicochemical properties, robust synthesis protocols, key synthetic transformations, and significant applications in drug discovery. By synthesizing technical data with practical, field-proven insights, this document serves as an essential resource for scientists engaged in pharmaceutical research and development.

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of pharmaceutical synthesis, the selection of high-quality, versatile building blocks is paramount to the efficient construction of novel drug candidates.[2] N-Boc-4-cyanopiperidine (tert-butyl 4-cyanopiperidine-1-carboxylate) has emerged as a critical intermediate due to its dual functionality.[1] The piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug designs to enhance physicochemical properties and introduce key pharmacophoric interactions.[2]

The two key features of this molecule are:

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen. Its value lies in its stability under a wide range of reaction conditions and its facile, selective removal under mild acidic conditions, allowing for subsequent functionalization of the nitrogen atom at a desired stage of a synthetic sequence.[1]

-

The 4-Cyano Group: This nitrile functionality serves as a versatile synthetic handle. It can be transformed into a variety of other functional groups, most notably a primary amine (via reduction) or a tetrazole ring (via cycloaddition), which are crucial moieties in many biologically active compounds.

This combination makes N-Boc-4-cyanopiperidine a highly sought-after precursor for developing novel therapeutics targeting a range of conditions, including central nervous system disorders, inflammatory diseases, and viral infections.[1][3]

Physicochemical & Safety Profile

N-Boc-4-cyanopiperidine is typically a white to off-white crystalline powder, a stable solid form that is convenient for laboratory handling.[4] Its stability under standard conditions simplifies storage and transport.[4]

Table 1: Physicochemical Properties of N-Boc-4-cyanopiperidine

| Property | Value | Reference(s) |

| CAS Number | 91419-52-2 | [3] |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [3] |

| Molecular Weight | 210.27 g/mol | [3] |

| Melting Point | 60-63 °C | [3] |

| Boiling Point | 325.3±35.0 °C (Predicted) | [3] |

| Density | 1.07±0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Chloroform | [3] |

| Appearance | White to off-white crystalline powder | [3] |

Safety & Handling: N-Boc-4-cyanopiperidine is classified as harmful and requires careful handling in a well-ventilated area or chemical fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. It is harmful if swallowed, in contact with skin, or inhaled.[1] In case of exposure, immediate medical attention is required.[1] Store containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents, acids, and bases.[1]

Synthesis of N-Boc-4-cyanopiperidine: A Validated Protocol

Several synthetic routes to N-Boc-4-cyanopiperidine exist, most commonly involving the dehydration of the corresponding amide or oxime.[1] A highly reliable and scalable method starts from 4-cyanopiperidine, involving the protection of the secondary amine with di-tert-butyl dicarbonate (Boc₂O).

Protocol: Boc Protection of 4-Cyanopiperidine

This protocol describes a standard, high-yielding procedure for the synthesis of N-Boc-4-cyanopiperidine.

Objective: To synthesize tert-butyl 4-cyanopiperidine-1-carboxylate from piperidine-4-carbonitrile.

Materials:

-

Piperidine-4-carbonitrile (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 eq)

-

Dichloromethane (DCM) or 1,4-Dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel

Procedure:

-

Reaction Setup: Dissolve piperidine-4-carbonitrile (e.g., 10.0 g, 90.8 mmol) in dichloromethane (120 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Add di-tert-butyl dicarbonate (e.g., 20.8 g, 95.3 mmol) portion-wise to the stirred solution at room temperature. Causality Note: Portion-wise addition helps to control any potential exotherm, although the reaction is generally mild.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup - Quenching: Upon completion, carefully add saturated aqueous NaHCO₃ solution to the reaction mixture to quench any unreacted Boc₂O and neutralize any acidic byproducts.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. Causality Note: The water wash removes water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Product Isolation: The procedure typically yields the product, N-Boc-4-cyanopiperidine, as a light-yellow oil or a solid that crystallizes upon standing, often in high purity (>95%) and near-quantitative yield.[5] Further purification by flash chromatography is generally not required if high-purity starting materials are used.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis to ensure it meets the standards required for subsequent synthetic steps.

Key Reactions and Synthetic Utility

The synthetic power of N-Boc-4-cyanopiperidine stems from the versatile chemistry of the nitrile group.

A. Reduction to 4-(Aminomethyl)piperidine Moiety

The most common transformation is the reduction of the cyano group to a primary amine. This creates a key building block, N-Boc-4-(aminomethyl)piperidine, which is widely used to introduce a piperidinemethylamino linker into drug candidates.

Protocol: LAH Reduction of the Nitrile

Objective: To reduce the nitrile of N-Boc-4-cyanopiperidine to a primary amine.

Materials:

-

N-Boc-4-cyanopiperidine (1.0 eq)

-

Lithium aluminum hydride (LAH) (1.5-2.0 eq)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Sodium sulfate decahydrate or Fieser workup reagents (H₂O, 15% NaOH, H₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of N-Boc-4-cyanopiperidine in anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Carefully add LAH portion-wise to the stirred solution. Safety Note: LAH reacts violently with water. Ensure all glassware is scrupulously dry and the reaction is performed under an inert atmosphere. The addition is exothermic and must be controlled.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Workup (Fieser Method): Cool the reaction back to 0 °C. Cautiously and sequentially add H₂O (X mL), 15% aqueous NaOH (X mL), and then H₂O (3X mL), where X is the mass of LAH used in grams. Causality Note: This specific sequence (the "1-1-3 workup") is critical for safely quenching the excess LAH and precipitating the aluminum salts into a granular, easily filterable solid.

-

Filtration and Concentration: Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate. Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-(aminomethyl)piperidine.

-

Purification: The crude product can be purified by flash column chromatography if necessary.

B. Conversion to a 5-(Piperidin-4-yl)tetrazole Moiety

The nitrile group can undergo a [3+2] cycloaddition reaction with an azide source to form a tetrazole ring. Tetrazoles are important functional groups in medicinal chemistry, often used as bioisosteric replacements for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.[6]

Reaction Scheme: The reaction is typically performed using sodium azide (NaN₃) with a Lewis acid catalyst, such as zinc salts, in a suitable solvent.[7]

Applications in Drug Discovery

N-Boc-4-cyanopiperidine and its derivatives are integral to the synthesis of numerous pharmaceutical agents.[3] Its role as a reactant has been cited in the development of:

-

Protein Kinase B (Akt) Inhibitors: Important targets in oncology.[8]

-

Glycine Transporter 1 (GlyT1) Inhibitors: Investigated for the treatment of schizophrenia and other CNS disorders.[8][9]

-

Cannabinoid Receptor 2 (CB2) Agonists/Antagonists: Explored for their anti-inflammatory and immunomodulatory effects.[3][5]

The structural motif derived from this building block is a recurring feature in compounds designed to modulate critical biological pathways, highlighting its enduring importance in the drug discovery pipeline.[10]

Conclusion

N-Boc-4-cyanopiperidine (CAS 91419-52-2) is far more than a simple chemical intermediate; it is a critical enabler of pharmaceutical innovation.[2] Its well-defined physicochemical properties, coupled with robust and scalable synthetic protocols, make it a reliable choice for R&D. The strategic positioning of a Boc-protected amine and a synthetically versatile cyano group provides medicinal chemists with a powerful and flexible platform for generating diverse molecular libraries and optimizing lead compounds. As the quest for novel therapeutics continues, the utility of this cornerstone building block in constructing the next generation of medicines is assured.

References

-

Autech Corporation. (2026). The Role of 1-Boc-4-cyanopiperidine in Modern Pharmaceutical Synthesis. Retrieved January 8, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (2014). Tetrazoles via Multicomponent Reactions. PubMed Central (PMC). Retrieved January 8, 2026, from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved January 8, 2026, from [Link]

-

ChemBK. (n.d.). N-Boc-4-cyanopiperidine. Retrieved January 8, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | 91419-52-2 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. N-Boc-piperidine-4-carbonitrile 97 91419-52-2 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. capotchem.com [capotchem.com]

- 10. nbinno.com [nbinno.com]

The Strategic Imperative of the Boc Protecting Group in Modern Piperidine Synthesis

A Senior Application Scientist's Guide for Drug Development Professionals

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs due to its ability to impart favorable pharmacokinetic properties like improved solubility and metabolic stability.[1] However, the very feature that makes the piperidine nitrogen valuable—its basicity and nucleophilicity—also presents a significant challenge during multi-step synthetic campaigns. Unchecked, this reactive secondary amine can interfere with a wide range of chemical transformations, leading to undesired side reactions and diminished yields.

This guide provides an in-depth examination of the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of modern organic synthesis that has become indispensable for the controlled and efficient synthesis of complex piperidine derivatives.[2] We will explore the underlying chemical principles that make the Boc group uniquely suited for this role, detail its practical application through validated protocols, and illustrate its strategic importance in enabling the construction of novel chemical entities.

The Boc Group: An Ideal Guardian for the Piperidine Nitrogen

The efficacy of a protecting group is defined by a delicate balance: it must be robust enough to withstand various reaction conditions, yet labile enough for selective removal without compromising the integrity of the target molecule. The Boc group excels in this regard.

Core Advantages:

-

Stability: The Boc-protected amine is transformed into a carbamate, which is exceptionally stable under basic, nucleophilic, and reductive conditions.[3][4][5][6] This inertness allows for a broad scope of subsequent chemical modifications elsewhere on the piperidine scaffold.

-

Facile Cleavage: The Boc group is readily removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[3][7] This deprotection proceeds via a mechanism that leverages the stability of the resulting tert-butyl cation.

-

Orthogonality: The acid-lability of the Boc group makes it orthogonal to other common protecting groups like Fmoc (base-labile) and Cbz (removed by hydrogenolysis).[6] This orthogonality is critical in complex syntheses, allowing for the sequential deprotection of different functional groups.[3][8]

The Chemistry of Application: Protection and Deprotection

The successful application of the Boc group hinges on two key processes: its efficient introduction onto the piperidine nitrogen and its clean removal once its protective role is complete.

N-Boc Protection: Masking the Amine

The most common method for Boc protection involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[2][9] The reaction proceeds via a nucleophilic acyl substitution where the piperidine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride.[2][6]

The mechanism is outlined below:

-

The nucleophilic nitrogen of piperidine attacks a carbonyl carbon of Boc anhydride.

-

The resulting tetrahedral intermediate collapses.

-

This collapse expels a t-butyl carbonate leaving group, which readily decomposes into carbon dioxide and tert-butoxide, driving the reaction forward.[9] A base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is often used to neutralize the protonated amine, regenerating its nucleophilicity.[2]

Caption: General workflow for the N-Boc protection of piperidine.

N-Boc Deprotection: Unveiling the Amine

The removal of the Boc group is an acid-catalyzed process that hinges on the formation of the stable tert-butyl carbocation.[7][10]

The mechanism proceeds as follows:

-

The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA).[7][10]

-

This protonation facilitates the cleavage of the tert-butyl-oxygen bond, releasing the stable tert-butyl cation.

-

The resulting carbamic acid is unstable and rapidly undergoes decarboxylation (loss of CO₂), yielding the protonated piperidine.[7][10]

-

A final basic workup neutralizes the amine salt to afford the free piperidine derivative.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols: A Practical Guide

The following protocols are self-validating systems, providing clear steps for reproducible results.

Protocol 1: N-tert-Butoxycarbonylation of Piperidine

Objective: To protect the secondary amine of piperidine using Boc anhydride.

Materials:

-

Piperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve piperidine (1.0 eq) in DCM in a round-bottom flask.

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-piperidine.

-

Purify by flash chromatography if necessary.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)

Objective: To remove the Boc protecting group from N-Boc-piperidine.

Materials:

-

N-Boc-piperidine derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc) or DCM for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Boc-piperidine derivative (1.0 eq) in DCM (approx. 0.1-0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (5-10 eq, often as a 20-50% solution in DCM) dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Stir for an additional 1-3 hours, monitoring progress by TLC or LC-MS.[11]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in water or DCM and carefully basify with a saturated aqueous solution of NaHCO₃ until effervescence ceases (pH > 8).

-

Extract the aqueous layer with EtOAc or DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine derivative.[7]

Data Presentation: Comparing Deprotection Conditions

The choice of acid and conditions for Boc deprotection can be tailored to the substrate's sensitivity.

| Reagent System | Solvent | Typical Temperature | Typical Time | Notes |

| 20-50% TFA | Dichloromethane (DCM) | 0 °C to RT | 1-4 hours | Standard, highly effective method; volatile acid is easily removed.[7] |

| 4M HCl | 1,4-Dioxane | Room Temperature | 2-4 hours | Product often precipitates as the HCl salt, simplifying isolation.[7] |

| HCl (gas) | Ethyl Acetate / Diethyl Ether | 0 °C | 1-2 hours | Useful for substrates sensitive to dioxane. |

| Choline chloride/pTSA | Deep Eutectic Solvent | Room Temperature | ~15 min | A greener, sustainable alternative to traditional methods.[12] |

Conclusion: The Strategic Enabler

The tert-butyloxycarbonyl group is more than a simple placeholder; it is a strategic tool that grants chemists precise control over the reactivity of the piperidine nitrogen.[13] Its unique combination of stability and selective lability allows for the execution of complex synthetic sequences that would otherwise be unfeasible.[2] By temporarily masking the amine, the Boc group enables regioselective functionalization of the piperidine ring and its substituents, paving the way for the creation of novel and structurally diverse pharmaceutical candidates.[1][14] Mastering the application of Boc protection and deprotection is a fundamental requirement for any scientist engaged in the synthesis of piperidine-based therapeutics.

References

- The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis. Google Search Result.

- The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Google Search Result.

- The Indispensable Role of the t-Boc Protecting Group in Modern Synthesis: A Technical Guide. Benchchem.

- The Role of t-Boc Protection in Organic Synthesis Applic

- Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis. Benchchem.

- Optimizing Organic Synthesis with Boc Protected Piperidine Intermedi

- Exploring the Synthesis Applications of Boc-Protected Piperidine Propanoic Acid. Google Search Result.

- Boc Protecting Group for Amines. Chemistry Steps.

- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.

- Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine. Benchchem.

- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.

- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. total-synthesis.com [total-synthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. BOC Protection and Deprotection [bzchemicals.com]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. reddit.com [reddit.com]

- 12. mdpi.com [mdpi.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility and Stability of 1-Boc-4-cyanopiperidine

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 1-Boc-4-cyanopiperidine (tert-butyl 4-cyanopiperidine-1-carboxylate), a critical building block in modern pharmaceutical synthesis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the handling, storage, and utilization of this versatile intermediate. The guide details the compound's solubility profile across a range of common laboratory solvents and presents a systematic approach to evaluating its chemical stability through a forced degradation study. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to ensure scientific integrity and practical utility.

Introduction: The Strategic Importance of this compound in Drug Discovery

This compound, with the CAS Number 91419-52-2, is a heterocyclic compound of significant interest in medicinal chemistry.[4][5][6] Its structure, which features a piperidine ring functionalized with a cyano group at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, makes it an exceptionally versatile precursor for a wide array of complex molecules.[1] The Boc group provides robust protection of the piperidine nitrogen under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, allowing for sequential chemical modifications.[1] The cyano group is a valuable synthetic handle that can be converted into other functional groups such as amines, carboxylic acids, and tetrazoles, further expanding its synthetic utility.

Given its pivotal role as a foundational component in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), a thorough understanding of its physicochemical properties is paramount. This guide will delve into two of the most critical parameters for any chemical intermediate: solubility and stability. Accurate solubility data is essential for reaction setup, solvent selection, and purification processes, while a comprehensive stability profile is crucial for ensuring the integrity of the material during storage and handling, as well as for identifying potential degradation pathways that could impact the quality of the final product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 91419-52-2 | [4][5][6] |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [1][4][6] |

| Molecular Weight | 210.27 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | [1][4][6] |

| Melting Point | 60-64 °C | [1][4][6] |

| Storage Temperature | 2-8°C | [1][4][6][7] |

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its effective use in synthesis. The presence of the bulky, non-polar Boc group and the polar cyano group gives the molecule a mixed polarity. This allows it to be soluble in a range of common organic solvents.

Qualitative and Quantitative Solubility Data

Based on available data and the structural characteristics of the molecule, the following table summarizes the solubility of this compound in various common laboratory solvents at ambient temperature. It is soluble in chloroform and methanol.[4][6][7] While specific quantitative data is not widely published, the following estimates are provided based on the solubility of structurally similar compounds and general principles of solubility.

| Solvent | Solvent Class | Estimated Solubility (mg/mL) | Qualitative Solubility |

| Dichloromethane (DCM) | Chlorinated | > 200 | Very Soluble |

| Chloroform | Chlorinated | > 200 | Very Soluble[4][6] |

| Tetrahydrofuran (THF) | Ether | > 150 | Freely Soluble |

| Ethyl Acetate (EtOAc) | Ester | > 100 | Freely Soluble |

| Acetone | Ketone | > 100 | Freely Soluble |

| Acetonitrile (ACN) | Nitrile | ~50 | Soluble |

| Methanol (MeOH) | Alcohol | > 100 | Freely Soluble[7] |

| Ethanol (EtOH) | Alcohol | ~75 | Soluble |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | > 200 | Very Soluble |

| Water | Aqueous | < 1 | Sparingly Soluble |

Causality of Solubility: The high solubility in chlorinated solvents like DCM and chloroform, as well as polar aprotic solvents like THF, Ethyl Acetate, and DMSO, can be attributed to favorable dipole-dipole interactions and the ability of these solvents to solvate both the polar and non-polar regions of the molecule. The good solubility in alcohols like methanol and ethanol is due to hydrogen bonding with the cyano and carbonyl groups. The poor water solubility is expected due to the large hydrophobic tert-butyl group, which dominates the molecule's interaction with the highly polar water molecules.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following describes a reliable method for determining the equilibrium solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (purity >98%)

-

Selected solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials.

-

Add a known volume (e.g., 2 mL) of each selected solvent to the respective vials. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered solution with a suitable solvent (e.g., mobile phase for HPLC analysis) in a volumetric flask.

-